Bosentan
Bosentan
Bosentan is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. Bosentan blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. Bosentan decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension.
Bosentan is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). Bosentan has been associated with serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.
Bosentan, also known as tracleer or ro 47-0203/029, belongs to the class of organic compounds known as bipyrimidines and oligopyrimidines. These are organic compounds containing two or more pyrimidine rings directly linked to each other. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Bosentan is a drug which is used in the treatment of pulmonary arterial hypertension (pah), to improve exercise ability and to decrease the rate of clinical worsening (in patients with who class iii or iv symptoms). Bosentan is considered to be a practically insoluble (in water) and relatively neutral molecule. Bosentan has been detected in multiple biofluids, such as urine and blood. Within the cell, bosentan is primarily located in the membrane (predicted from logP).
Bosentan is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). Bosentan has been associated with serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.
Bosentan, also known as tracleer or ro 47-0203/029, belongs to the class of organic compounds known as bipyrimidines and oligopyrimidines. These are organic compounds containing two or more pyrimidine rings directly linked to each other. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Bosentan is a drug which is used in the treatment of pulmonary arterial hypertension (pah), to improve exercise ability and to decrease the rate of clinical worsening (in patients with who class iii or iv symptoms). Bosentan is considered to be a practically insoluble (in water) and relatively neutral molecule. Bosentan has been detected in multiple biofluids, such as urine and blood. Within the cell, bosentan is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
147536-97-8
VCID:
VC0193191
InChI:
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)
SMILES:
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC
Molecular Formula:
C27H29N5O6S
Molecular Weight:
551.6 g/mol
Bosentan
CAS No.: 147536-97-8
Impurities
VCID: VC0193191
Molecular Formula: C27H29N5O6S
Molecular Weight: 551.6 g/mol
Purity: > 95%
CAS No. | 147536-97-8 |
---|---|
Product Name | Bosentan |
Molecular Formula | C27H29N5O6S |
Molecular Weight | 551.6 g/mol |
IUPAC Name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide |
Standard InChI | InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) |
Standard InChIKey | GJPICJJJRGTNOD-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC |
Appearance | Pale Yellow to Off-White Solid |
Melting Point | 107-110°C |
Physical Description | Solid |
Description | Bosentan is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. Bosentan blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. Bosentan decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension. Bosentan is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). Bosentan has been associated with serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury. Bosentan, also known as tracleer or ro 47-0203/029, belongs to the class of organic compounds known as bipyrimidines and oligopyrimidines. These are organic compounds containing two or more pyrimidine rings directly linked to each other. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Bosentan is a drug which is used in the treatment of pulmonary arterial hypertension (pah), to improve exercise ability and to decrease the rate of clinical worsening (in patients with who class iii or iv symptoms). Bosentan is considered to be a practically insoluble (in water) and relatively neutral molecule. Bosentan has been detected in multiple biofluids, such as urine and blood. Within the cell, bosentan is primarily located in the membrane (predicted from logP). |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5). 9.04e-03 g/L |
Synonyms | 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide; p-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(o-methoxyphenoxy) -2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide; Actelion; Ro 47-0203; Ro 47-0203/039; Tra |
PubChem Compound | 104865 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume